Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethylated hexahydroquinoline core, and a carboxylate ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring system.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the hexahydroquinoline core in the presence of a palladium catalyst.
Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of derivatives with different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyquinoline derivatives.
Substitution: Derivatives with various substituents on the aromatic ring, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the quinoline core can intercalate with DNA, leading to potential biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes such as oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(2-methylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Cpd1) is a compound of significant interest in biological research due to its potential therapeutic applications in cancer treatment. This article discusses the biological activity of Cpd1, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
Cpd1 has been shown to influence the expression of KDM5B, a histone demethylase that plays a crucial role in the regulation of gene expression related to cell proliferation and differentiation. In melanoma cells, treatment with Cpd1 resulted in:
- Upregulation of KDM5B : Cpd1 significantly increased KDM5B mRNA and protein levels in a dose-dependent manner. This upregulation was confirmed through transcriptional profiling and functional assays .
- Cytostatic Effects : Rather than inducing apoptosis, Cpd1 exhibited cytostatic effects on melanoma cell lines. This was evidenced by decreased susceptibility to MAPK signaling pathway inhibitors following KDM5B upregulation .
- Promotion of Differentiation : The compound directed melanoma cells toward a differentiated state while causing cell cycle arrest .
Efficacy in Cancer Models
Cpd1 has been evaluated for its anticancer properties across various cancer cell lines. Notably:
- Melanoma : In vitro studies demonstrated that Cpd1 treatment led to a significant increase in midbody formation during cytokinesis, indicating its role in modulating cell division processes .
- Breast Cancer : Other studies have shown that quinoline derivatives similar to Cpd1 exhibit strong anticancer activity against MCF-7 breast cancer cells. These compounds were tested using the MTT assay and showed promising results compared to standard treatments like Doxorubicin .
Case Studies and Research Findings
A summary of key studies involving Cpd1 is presented below:
Properties
Molecular Formula |
C20H22FNO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22FNO3/c1-11-16(19(24)25-4)17(12-7-5-6-8-13(12)21)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 |
InChI Key |
OPQOOOJIJUUHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
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